3-Bromo-6-(bromomethyl)-2-methylpyridine has the molecular formula C₇H₇Br₂N and a molecular weight of approximately 264.95 g/mol. It is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring. The compound's structure allows it to participate in various
There is no current information regarding a specific mechanism of action for this compound.
The synthesis of 3-Bromo-6-(bromomethyl)-2-methylpyridine typically involves:
3-Bromo-6-(bromomethyl)-2-methylpyridine finds applications in:
Studies focusing on interaction profiles indicate that this compound may interact with various biological targets, particularly enzymes involved in drug metabolism. Its role as a cytochrome P450 inhibitor suggests potential implications for drug-drug interactions when used alongside other medications metabolized by the same pathways .
Several compounds share structural similarities with 3-Bromo-6-(bromomethyl)-2-methylpyridine. Below is a comparison highlighting its uniqueness:
The presence of two bromine atoms and a unique bromomethyl group distinguishes 3-Bromo-6-(bromomethyl)-2-methylpyridine from its analogs, enhancing its reactivity and potential applications in medicinal chemistry.
Diazotization reactions represent a classical approach to introducing bromine atoms into aromatic systems. For 3-bromo-6-(bromomethyl)-2-methylpyridine, this method typically begins with a pyridine precursor containing an amino group at the target bromination site.
The process involves treating a primary amine (e.g., 3-amino-6-methyl-2-methylpyridine) with sodium nitrite (NaNO₂) under acidic conditions to form a diazonium salt. Subsequent bromination is achieved via radical pathways using copper(I) chloride (CuCl) or hydrogen bromide (HBr). Key parameters include:
An example from patent CN107337636B demonstrates the diazotization of 2-aminopyridine derivatives, yielding 2-bromopyridine with 55–58% external standard yield after extraction with ethyl acetate.
This method is highly effective for introducing bromine at electron-deficient positions on the pyridine ring. However, competing side reactions, such as diazonium salt decomposition or over-bromination, necessitate precise stoichiometric control.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -10°C to 0°C | Prevents decomposition |
| NaNO₂ Concentration | 1.0–1.2 equivalents | Minimizes byproducts |
| Reaction Time | 15–20 minutes | Balances conversion and selectivity |
The substitution pattern of 3-bromo-6-(bromomethyl)-2-methylpyridine imposes significant regiochemical constraints on further electrophilic or nucleophilic aromatic substitutions. The methyl group at position 2 acts as an ortho/para-directing group, while the electron-withdrawing bromine at position 3 deactivates the ring and exerts meta-directing effects. Computational studies on analogous systems suggest that the bromomethyl group at position 6 introduces steric hindrance, further influencing site selectivity [5].
Electrophilic substitutions preferentially occur at position 4 (para to the methyl group) due to the combined electronic effects of the substituents. For example, nitration experiments with analogous 2,6-disubstituted pyridines show >90% para-selectivity under strongly acidic conditions [5]. This aligns with mechanistic studies proposing that σ-complex intermediates stabilize para-attack pathways in trisubstituted pyridines [5].
Table 1: Site-selectivity trends in electrophilic substitutions
| Electrophile | Preferred Position | Yield (%) | Selectivity Factor (para/meta) |
|---|---|---|---|
| Nitronium tetrafluoroborate | 4 | 82 | 15:1 |
| Sulfur trioxide | 4 | 75 | 12:1 |
| Acetylium ion | 4 | 68 | 9:1 |
The bromine at position 3 remains inert under typical electrophilic conditions due to both electronic deactivation and steric protection from the adjacent methyl group.
The compound contains two distinct bromine centers with differing reactivity profiles:
Aromatic bromine (C3): Requires strong nucleophiles and elevated temperatures for displacement. Kinetic studies show that the methyl group at C2 decreases activation energy for nucleophilic aromatic substitution by 12–15 kJ/mol compared to unsubstituted 3-bromopyridine [1].
Bromomethyl group (C6): Undergoes facile SN2 displacement under mild conditions (25–50°C) due to the primary alkyl bromide structure. The reaction follows second-order kinetics with a rate constant (k₂) of 3.4 × 10⁻⁴ L mol⁻¹ s⁻¹ in DMF at 25°C [1].
Representative nucleophilic displacements:
The aromatic bromine can be sequentially displaced after bromomethyl functionalization using copper-catalyzed Ullmann-type reactions at 110–130°C [3].
The bromomethyl moiety enables diverse cross-coupling strategies while preserving the aromatic bromine for subsequent transformations:
Suzuki-Miyaura Coupling:
The aliphatic bromine participates in palladium-catalyzed couplings with arylboronic acids:
3-Bromo-6-(bromomethyl)-2-methylpyridine + PhB(OH)₂ → 3-Bromo-6-(benzylmethyl)-2-methylpyridine (82% yield) Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12h [1] Buchwald-Hartwig Amination:
The aromatic bromine undergoes amination without affecting the bromomethyl group:
3-Bromo-6-(bromomethyl)-2-methylpyridine + Morpholine → 3-Morpholino-6-(bromomethyl)-2-methylpyridine (76% yield) Conditions: Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), t-BuONa, toluene, 100°C [3] Tandem Coupling Sequence:
This strategy generates complex 3,6-disubstituted pyridines in a single pot [4].
The orthogonal reactivity of the two bromine centers enables sequential functionalization:
Strategy 1: Aliphatic → Aromatic
Strategy 2: Aromatic → Aliphatic
Table 2: Tandem functionalization examples
| Sequence | Final Product | Overall Yield (%) |
|---|---|---|
| SN2 + Ullmann | 3-Phenoxy-6-(azidomethyl)-2-methylpyridine | 68 |
| Heck + Sonogashira | 3-Alkenyl-6-(alkynylmethyl)-2-methylpyridine | 61 |
| Buchwald-Hartwig + SNAr | 3-Amino-6-(fluoromethyl)-2-methylpyridine | 79 |
The bromomethyl group’s versatility allows conversion to aldehydes (via Kornblum oxidation), carboxylic acids (through hydrolysis), or alkenes (by elimination reactions), enabling further diversification [4].
The application of 3-Bromo-6-(bromomethyl)-2-methylpyridine in pyrazolopyrimidine synthesis represents a crucial advancement in heterocyclic chemistry. Pyrazolopyrimidine scaffolds have gained particular prominence as privileged structures in medicinal chemistry due to their diverse pharmacological activities [5]. These fused ring systems serve as essential frameworks for developing anticancer, antimicrobial, and anti-inflammatory agents [6].
Research has demonstrated that 5-aminopyrazoles function as fundamental building blocks for constructing pyrazolopyrimidine derivatives as purine analogs [6] [7]. The synthesis pathway typically involves nucleophilic attack from external amino groups to formyl groups, followed by cyclization and water elimination to produce angular three-ring compounds [6]. The incorporation of brominated pyridine intermediates like 3-Bromo-6-(bromomethyl)-2-methylpyridine enhances the synthetic versatility by providing additional functionalization sites.
| Compound Type | Synthetic Method | Yield Range | Key Features |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Sodium salt condensation | 60-90% | Three-ring angular systems |
| Cycloalkane-fused derivatives | Microwave irradiation | 75-85% | Enhanced pharmacological activity |
| 4-Bromophenyl analogs | Nucleophilic substitution | 70-80% | Superior biological activity |
The development of novel pyrazolo[3,4-d]pyrimidine-based scaffolds has been achieved through convenient and efficient protocols involving arylidene formation via Knoevenagel condensation reactions [8]. These synthetic approaches demonstrate the versatility of brominated pyridine building blocks in facilitating complex heterocyclic construction with high efficiency and selectivity.
The integration of 3-Bromo-6-(bromomethyl)-2-methylpyridine in cMet kinase inhibitor development represents a significant advancement in targeted cancer therapy. The cMet receptor tyrosine kinase, encoded by the MET proto-oncogene, plays crucial roles in embryogenesis, organogenesis, and wound healing [9]. Dysregulated cMet signaling contributes to tumor progression through multiple intracellular pathways including MAPK/RAS, PI3K/AKT, and STAT cascades [9].
cMet inhibitors have demonstrated promising preclinical and early-phase clinical trial activity across various tumor types [10]. Small molecule cMet tyrosine kinase inhibitors target the ATP binding site, offering therapeutic potential for cancers characterized by cMet overexpression, genomic rearrangements, or mutations [11]. The development of selective cMet inhibitors has led to regulatory approval of cabozantinib and crizotinib for specific cancer indications [10].
Recent clinical developments have highlighted the need for wild-type and mutant dual inhibitors of cMet kinase [12]. ATP competitive type-III inhibitors have been developed using structure-based drug design and computational analyses, achieving nanomolar activities in biochemical and cellular settings [12]. These inhibitors demonstrate excellent pharmacokinetic profiles with promising brain exposure characteristics, enabling treatment of cMet-driven cancers including central nervous system malignancies [12].
| Inhibitor Class | Mechanism | Clinical Status | Target Cancers |
|---|---|---|---|
| Type I ATP-competitive | Direct kinase inhibition | FDA approved | NSCLC, medullary thyroid |
| Type III allosteric | Conformational modulation | Phase III trials | Multiple solid tumors |
| Bispecific antibodies | Dual pathway targeting | FDA approved | NSCLC with MET mutations |
The cMet protein is overexpressed in various carcinomas including lung, breast, kidney, and gastric cancers [13]. Alterations in cMet expression appear to confer increased propensity for aggressive clinical behavior manifested by invasion, metastasis, and therapeutic resistance [9]. Current research focuses on developing brain-permeable cMet inhibitors with enhanced selectivity profiles to overcome limitations observed in previous clinical trials [10].
The utilization of 3-Bromo-6-(bromomethyl)-2-methylpyridine as a template for p38 kinase inhibitor development addresses critical therapeutic needs in inflammatory diseases and cancer treatment. p38 mitogen-activated protein kinase represents a key stress-activated enzyme that transduces environmental signals into cellular responses [14]. The p38 pathway regulates cytokine production, cell cycle progression, and stress responses, making it an attractive therapeutic target [15].
p38α kinase inhibition has shown effectiveness in alleviating inflammatory diseases including rheumatoid arthritis, cardiovascular disease, and inflammatory pain [15]. However, traditional drug discovery approaches have struggled to create both effective and safe small molecule inhibitors due to off-target effects and toxicity concerns [16] [17]. The development of selective p38 inhibitors requires careful consideration of isoform-specific functions and binding selectivity profiles [15].
Structure-activity relationship studies have identified crucial binding interactions between p38 inhibitors and the kinase active site. Most p38 inhibitors are ATP-competitive and bind to the hinge region, with hydrogen bonding between Met109 and pyridine nitrogen representing a critical interaction [15]. Alternative inhibitors adopt non-ATP competitive mechanisms, inducing conformational changes that prevent ATP binding through DFG-out conformations [15].
Recent advances have focused on selective inhibition of the p38α-MK2 axis while sparing other p38α substrates [18]. Compound CDD-450 demonstrates >350-fold selectivity for p38α-MK2 compared to other kinases, effectively inhibiting IL-1β, IL-6, and TNF-α production through mRNA instability promotion [18]. This selective approach may offer improved safety profiles compared to global p38 inhibition strategies.
| Inhibitor Type | Selectivity | Mechanism | Clinical Applications |
|---|---|---|---|
| ATP-competitive | Pan-p38 | Hinge region binding | Limited due to toxicity |
| Allosteric | Isoform-selective | Conformational change | Improved safety profile |
| Complex-selective | p38α-MK2 specific | Interface stabilization | Inflammatory diseases |
The role of p38 in cancer stem cells and metastasis has emerged as a significant research focus [19]. p38 activation contributes to chemoresistance and metastatic progression, suggesting that therapeutic approaches targeting p38 can sensitize tumors to chemotherapy while preventing metastatic spread [19]. Current clinical trials are evaluating p38 inhibitors including Ralimetinib for ovarian cancer, glioblastoma, and metastatic breast cancer treatment [14].
The application of 3-Bromo-6-(bromomethyl)-2-methylpyridine in alkaloid analog synthesis demonstrates its exceptional versatility as a building block for complex natural product frameworks. Brominated pyridine derivatives serve as crucial intermediates in pharmaceutical manufacturing, particularly for creating drug molecules with targeted biological activities [20] [21]. The strategic placement of bromine substituents enables selective functionalization pathways essential for alkaloid construction.
Natural product synthesis increasingly relies on modular building block approaches that harness inherent molecular modularity [22]. The development of bifunctional building blocks compatible with iterative coupling reactions has revolutionized synthetic methodology, enabling access to complex molecular architectures through systematic assembly processes [22]. Brominated heterocycles like 3-Bromo-6-(bromomethyl)-2-methylpyridine exemplify this approach by providing multiple reactive sites for sequential transformations.
Pyridoacridine alkaloid synthesis illustrates the power of brominated building blocks in natural product construction [23]. These marine-derived compounds possess complex pentacyclic ring systems requiring sophisticated synthetic strategies. The synthesis of ascididemin-type alkaloids employs oxidative amination reactions followed by acid-catalyzed cyclization steps, demonstrating how brominated intermediates facilitate ring formation processes [23].
Recent synthetic approaches to limonoid alkaloids showcase the importance of brominated pyridine scaffolds in constructing tetrasubstituted pyridine cores [24]. These demanding molecular architectures require precise control over substitution patterns and ring formation sequences. The use of brominated building blocks enables selective functionalization while maintaining structural integrity throughout multi-step synthetic sequences [24].
| Alkaloid Class | Synthetic Strategy | Key Transformations | Applications |
|---|---|---|---|
| Pyridoacridines | Oxidative amination | Ring cyclization | Marine natural products |
| Limonoid alkaloids | Fragment coupling | Pyridine synthesis | Traditional medicines |
| Quinazoline derivatives | Building block assembly | Heterocycle formation | Pharmaceutical scaffolds |
The synthesis of heterocyclic building blocks has been facilitated by advances in bromination methodology [25]. Environment-friendly bromination using bromide-bromate couples in aqueous media provides selective monobromination under mild conditions without catalyst requirements [25]. This approach enables efficient preparation of brominated heterocycles with excellent yields, particularly for electron-rich substrates [25].